Methyl 2,3-dichloro-3-oxopropanoate
Description
Overview of Halogenated Beta-Ketoesters in Organic Synthesis
Halogenated beta-ketoesters are a class of organic compounds that possess a ketone group on the beta-carbon relative to an ester group, with one or more halogen atoms also present in the molecule. ucla.edu These compounds are of significant interest in organic synthesis due to their versatile reactivity. nih.gov The presence of multiple functional groups provides several reaction sites, allowing for a wide range of chemical transformations. nih.gov
The synthesis of beta-ketoesters can be achieved through various methods, including the Claisen condensation and the acylation of ketone enolates. nih.govyoutube.com The introduction of halogens can be accomplished through different halogenating agents. These halogenated compounds serve as important precursors in the synthesis of various industrial and pharmaceutical products, including pyrazolones, herbicides, and dyes. nih.gov The ability to introduce halogen atoms stereoselectively is a significant area of research, as the resulting chiral halogenated molecules are valuable in drug design.
Structural Features and Reactivity Potential of Methyl 2,3-dichloro-3-oxopropanoate
This compound is characterized by a methyl ester group, a ketone at the 3-position, and two chlorine atoms at the 2 and 3 positions. Its chemical formula is C₄H₄Cl₂O₃. uni.lu The presence of these functional groups on a short carbon chain results in a highly reactive molecule.
The reactivity of this compound is dictated by its functional groups. The ester group can undergo hydrolysis or transesterification. The ketone group is susceptible to nucleophilic attack and can be reduced to a hydroxyl group. The chlorine atoms are good leaving groups and can be substituted in various nucleophilic substitution reactions. The acidic alpha-proton (adjacent to the ester and ketone groups) can be removed by a base, forming an enolate which can then participate in a variety of carbon-carbon bond-forming reactions. The combination of these features makes it a versatile intermediate for synthesizing more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄Cl₂O₃ uni.lu |
| Molecular Weight | 170.98 g/mol |
| InChI | InChI=1S/C4H4Cl2O3/c1-9-4(8)2(5)3(6)7/h2H,1H3 uni.lu |
| InChIKey | VGLAESBBSQCKBP-UHFFFAOYSA-N uni.lu |
| SMILES | COC(=O)C(C(=O)Cl)Cl uni.lu |
Significance and Research Trajectories of the Compound in Academia
While specific research exclusively focused on this compound is not widespread, the broader class of halogenated beta-ketoesters is the subject of ongoing academic and industrial research. The interest in these compounds stems from their utility as versatile synthetic intermediates. For instance, related compounds like α,α-dichloro-β-keto esters can be asymmetrically reduced to form enantiomerically pure (S)-α,α-dichloro-β-hydroxy esters, which are valuable chiral building blocks. researchgate.net
Future research involving this compound is likely to explore its use in the synthesis of novel heterocyclic compounds, which are a common feature in many pharmaceuticals. The reactivity of its dichlorinated carbon center could be exploited to create unique molecular scaffolds. Furthermore, its potential as a precursor for creating specialized polymers and materials is another avenue for investigation. As synthetic methodologies continue to advance, the applications for highly functionalized molecules like this compound are expected to expand.
Table 2: Potential Research Applications of Halogenated Beta-Ketoesters
| Research Area | Application |
|---|---|
| Pharmaceutical Synthesis | Building blocks for complex, biologically active molecules. |
| Agrochemical Development | Precursors for novel herbicides and pesticides. |
| Materials Science | Monomers for the creation of specialized polymers. |
| Catalysis | Substrates in the development of new catalytic reactions. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dichloro-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c1-9-4(8)2(5)3(6)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAESBBSQCKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60180-62-3 | |
| Record name | methyl 2,3-dichloro-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2,3 Dichloro 3 Oxopropanoate and Analogous Systems
Direct Synthetic Approaches to Methyl 2,3-dichloro-3-oxopropanoate
A direct synthesis of this compound, while not extensively documented, can be logically proposed through the α-chlorination of a suitable precursor. The most direct precursor would be Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride. sigmaaldrich.comnih.gov This molecule already contains the methyl ester and the acyl chloride functionalities.
The proposed transformation would involve the selective chlorination at the α-carbon (the carbon between the two carbonyl groups). This position is an active methylene (B1212753) group, rendered acidic by the two flanking electron-withdrawing carbonyls, making it susceptible to electrophilic substitution. The reaction would likely proceed by treating Methyl 3-chloro-3-oxopropanoate with a potent chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), potentially initiated by radical initiators or catalyzed by acid.
Indirect Synthetic Pathways and Precursor Chemistry
Indirect routes offer more flexibility, building the molecule stepwise from more common starting materials. These pathways highlight fundamental reactions in organic synthesis.
A common strategy for synthesizing vicinal dihalides is the halogenation of an alkene. For analogous systems, this involves the addition of chlorine across the double bond of an α,β-unsaturated ester. A well-documented example is the synthesis of Methyl 2,3-dichloropropionate from methyl acrylate. chemicalbook.com In a large-scale preparation, chlorine gas is passed through methyl acrylate, often in the presence of a catalyst or promoter like dimethylformamide (DMF), at controlled temperatures (e.g., below 40°C). chemicalbook.com The reaction progress is typically monitored by gas chromatography.
Reaction Scheme for a Related Analog: Methyl Acrylate + Cl₂ → Methyl 2,3-dichloropropionate
To arrive at a dichloro-oxo-propanoate from this type of product, a subsequent oxidation of the α-chloro position to a ketone would be necessary. This two-step approach—halogenation followed by oxidation—represents a feasible, though multi-step, indirect pathway.
Malonyl derivatives are versatile precursors for β-keto esters due to the reactivity of the central methylene group. organic-chemistry.org A general and powerful method is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half-oxy-esters (SMAHOs) react with acyl donors like acyl chlorides to yield α-substituted β-keto esters. organic-chemistry.org
For the target compound, a more direct route starts from a pre-formed malonyl derivative like Methyl 3-chloro-3-oxopropionate (methyl malonyl chloride). sigmaaldrich.compinpools.com This intermediate can be synthesized and then subjected to further functionalization. The key step, as outlined in the direct approach (Section 2.1), would be the α-chlorination of this acyl chloride. The reactivity of the active methylene group is central to this pathway.
Active methylene compounds, characterized by a CH₂ group positioned between two electron-withdrawing groups, are fundamental building blocks in organic synthesis. egyankosh.ac.inslideshare.net The protons on this methylene group are acidic and can be easily removed by a base to form a stable carbanion (enolate). shivajicollege.ac.in This enolate is a potent nucleophile that can react with electrophiles.
In the context of synthesizing chloro-oxo-propanoates, a β-keto ester (an active methylene compound) is a key starting point. The synthesis involves two main steps:
Enolate Formation: A base, such as sodium ethoxide or a weaker base like sodium bicarbonate in the presence of a suitable catalyst, deprotonates the active methylene group. shivajicollege.ac.inmdpi.com
Electrophilic Chlorination: The resulting enolate reacts with an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position. nih.govacs.org
This α-chlorination of β-keto esters is a well-studied reaction and serves as a foundational method for producing key structural motifs present in the target molecule. mdpi.comresearchgate.net Subsequent transformation of the ketone functionality into an acyl chloride would complete the synthesis.
Catalytic Strategies in the Synthesis of Dichloro-oxopropanoates
Modern organic synthesis increasingly relies on catalysts to improve efficiency, control, and selectivity. For the synthesis of analogous systems like α-chloro-β-keto esters, catalytic methods are particularly prominent, especially for achieving asymmetry (enantioselectivity).
Phase-transfer catalysis and metal-based catalysis are common strategies. Research has shown that Cinchona alkaloids and their derivatives can act as highly effective phase-transfer catalysts for the α-chlorination of β-keto esters. nih.govacs.org These catalysts, used in very low loadings (e.g., 0.5 mol%), can afford excellent yields and high enantiomeric excess in the presence of a weak base like potassium fluoride. nih.govacs.org
Similarly, complexes of metals like Zinc (Zn), Copper (Cu), and Cobalt (Co) with chiral ligands (e.g., PyBidine) have been successfully employed. mdpi.comproquest.com A proposed mechanism suggests the metal complex acts as a basic catalyst, forming a metal-enolate intermediate which then reacts with the chlorinating agent. mdpi.com
The table below summarizes findings from catalytic enantioselective chlorination of various β-keto esters, which are structural analogs.
| Catalyst System | Substrate Type | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Hybrid Amide-based Cinchona Alkaloid | Methyl Indanone Carboxylate | NCS | up to 99% | up to 97% | nih.govacs.org |
| N-PFB-PyBidine-Zn(OAc)₂ / NaHCO₃ | α-Benzyl-β-ketoester | NCS | - | up to 82% | mdpi.com |
| (S,S)-diphenyldiamine-PyBidine-Zn(OAc)₂ | α-Benzyl-β-ketoester | NCS | 60% | 60% | mdpi.comproquest.com |
| TiCl₂(TADDOLato) | β-Ketoester | - | - | - | researchgate.netproquest.com |
Process Optimization and Scalability Studies in Dichloro-oxopropanoate Synthesis
Transitioning a synthetic route from a laboratory bench to an industrial scale requires rigorous process optimization. Key parameters that must be controlled include temperature, reaction time, reagent stoichiometry, and methods of purification.
For chlorination reactions, which can be highly exothermic, temperature control is paramount to prevent runaway reactions and the formation of unwanted byproducts. In a documented scaled-up synthesis of the related Methyl 2,3-dichloropropionate, the temperature was carefully maintained below 40°C during the introduction of chlorine gas over several hours. chemicalbook.com
Monitoring the reaction is crucial for determining the optimal endpoint. Techniques like gas chromatography (GC) are often employed to track the consumption of starting materials and the formation of the product. chemicalbook.com In one patented process for a chlorination reaction, the conversion efficiency was identified as a critical parameter to control, with a target of 30-35% to maximize yield and minimize impurities. google.com
Finally, purification on a large scale must be efficient. Vacuum distillation is a common method used to separate the desired product from unreacted starting materials and solvents, as demonstrated in the synthesis of Methyl 2,3-dichloropropanoate, which yielded a product with 98% purity. chemicalbook.com These principles of controlling reaction parameters, real-time monitoring, and efficient purification are directly applicable to the potential large-scale synthesis of this compound.
Reactivity and Chemical Transformations of Methyl 2,3 Dichloro 3 Oxopropanoate
Nucleophilic Reaction Pathways
No studies have been found that detail the reactions of Methyl 2,3-dichloro-3-oxopropanoate with any nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles and Cyclization Studies
There is no published research on the use of this compound in the synthesis of pyrazolo[1,5-α]pyrimidines or triazolo[1,5-α]pyrimidines. The synthesis of these heterocyclic systems typically involves the cyclocondensation of 1,3-bielectrophilic compounds with aminopyrazoles or aminotriazoles. While the structure of this compound suggests it could act as a potent electrophile, its specific application in these reactions has not been documented.
No experimental or theoretical studies have been found that investigate the reaction of sodium azide (B81097) with this compound. Therefore, there is no information on the chemoselectivity of azide attack on the ester versus the keto (or more accurately, the acid chloride) functionality of this molecule.
Reactions with Carbon Nucleophiles and Anionic Species
There is no available data on the reactions of this compound with carbon nucleophiles such as malononitrile (B47326) or other anionic species.
Reactions with Oxygen-Containing Nucleophiles
No information has been found regarding the reactions of this compound with oxygen-containing nucleophiles like alkoxides or phenoxides.
Electrophilic Reaction Pathways
There are no documented electrophilic reaction pathways for this compound. The high degree of halogenation and the presence of two carbonyl groups would likely render the carbon backbone electron-deficient and thus unreactive towards electrophiles.
Radical Reactions and Mechanisms
Specific studies detailing the radical reactions and mechanisms of this compound are not prominently featured in the reviewed literature. In broader contexts, halogenated carbonyl compounds can participate in radical processes, often initiated by photolysis or radical initiators. For related compounds, such as methyl methacrylate, reactions with radicals like OH and Cl atoms have been studied, leading to a variety of products through addition to the double bond followed by decomposition of the resulting alkoxy radicals. conicet.gov.ar However, without experimental data for this compound, any proposed radical-based transformations would be hypothetical.
Pericyclic Reactions and Cycloaddition Chemistry
There is no specific information available in the surveyed literature regarding the participation of this compound in pericyclic reactions or cycloaddition chemistry. While cycloaddition reactions are a well-established class of reactions for many organic compounds, including those with activated double bonds or other reactive functional groups, dedicated studies involving this specific dichlorinated oxopropanoate are absent from the available research. mdpi.commdpi.com
Rearrangement Reactions
Detailed studies on the rearrangement reactions specifically involving this compound are not found in the current body of scientific literature. Rearrangement reactions are a fundamental aspect of organic chemistry, with many named reactions describing the migration of atoms or groups within a molecule. wiley-vch.denih.gov However, the propensity of this compound to undergo such transformations has not been a subject of published research.
Oxidative and Reductive Transformations
While the oxidative fragmentation and coupling of related compounds have been explored, specific research on these reactions for this compound is not available. For instance, Methyl 2,3-dichloropropanoate is noted as a reagent in the preparation involving oxidative fragmentation and coupling of catharanthine (B190766) analogs to vindoline. chemicalbook.com Additionally, the oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene (B11656) using Ce(IV) reagents is a known process, but this does not directly involve the title compound. nih.govnih.gov
The dehydrohalogenation and elimination reactions of vicinal dihalides are common methods for the synthesis of alkenes. In related compounds, such as 3-aryl 2,3-dihalopropanoates, elimination reactions mediated by reagents like dimethyl sulfoxide (B87167) (DMSO) have been studied, leading to the formation of cinnamates. organic-chemistry.orgresearchgate.net These reactions can proceed through debromination or dehydrobromination pathways. However, specific studies detailing the dehydrohalogenation or other elimination pathways for this compound are not documented in the reviewed sources.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms through Spectroscopic Techniques (e.g., NMR Studies)
The elucidation of reaction mechanisms for a compound like Methyl 2,3-dichloro-3-oxopropanoate would heavily rely on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool. Techniques such as ¹H NMR and ¹³C NMR would be fundamental in identifying the structure of reactants, intermediates, and products.
Advanced NMR techniques provide deeper mechanistic insights:
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is crucial for determining the connectivity of the molecular skeleton.
In a typical study, the reaction progress would be monitored over time by acquiring NMR spectra at various intervals. This allows for the observation of the disappearance of reactant signals and the appearance of product signals. The detection and characterization of any transient intermediates, even at low concentrations, would provide critical evidence for a proposed reaction pathway. For instance, in situ NMR monitoring is a powerful method for tracking reactions in real-time within the NMR tube. st-andrews.ac.uked.ac.uk
Kinetic Studies and Rate Determining Steps
Kinetic studies are essential to understand the rate of a reaction and to determine its rate-determining step. For reactions involving this compound, the concentration of the reactant or product would be measured over time. This data can be obtained using various analytical techniques, including spectroscopy (e.g., UV-Vis or NMR) and chromatography (e.g., GC or HPLC).
The data from these experiments would be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k). For example, a study on the reaction of methyl dichloroacetate (B87207) with Cl atoms determined the rate coefficient to be (3.31 ± 0.88) x 10⁻¹³ cm³ per molecule per s at 298 K. conicet.gov.arrsc.org Similar methodologies could be applied to reactions of this compound.
By studying the reaction under different conditions (e.g., varying reactant concentrations, temperature), the activation energy (Ea) and other thermodynamic parameters can be determined using the Arrhenius equation. This information is crucial for identifying the slowest step in the reaction mechanism, which is the rate-determining step. For instance, in the saponification of 2,3-dichloro-1-propanol, the intrinsic kinetic equation was determined, providing insight into the reaction rate under specific conditions. doi.orgresearchgate.net
Influence of Catalysis and Solvent Systems on Reaction Pathways
The choice of catalyst and solvent can significantly influence the rate and outcome of a chemical reaction. For a substrate like this compound, a variety of catalytic systems could be explored, including acid, base, and metal-based catalysts. The catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
The solvent system also plays a critical role. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction. For example, polar aprotic solvents like DMF have been shown to influence the regioselectivity of certain reactions. nih.gov The effect of different solvents on the reaction of this compound would be systematically studied to optimize reaction conditions and potentially control product formation.
Table 1: Potential Solvent Effects on Reaction Pathways
| Solvent Type | Potential Influence on Reaction |
| Polar Protic | Can stabilize charged intermediates and transition states through hydrogen bonding. |
| Polar Aprotic | Can dissolve polar reactants but do not hydrogen bond as strongly; can favor certain nucleophiles. |
| Nonpolar | Generally used for reactions involving nonpolar reactants. |
Stereochemical Aspects and Asymmetric Induction in Reactions
The stereochemistry of reactions involving this compound is a key area of investigation, particularly if the reactions create new stereocenters. The chiral center at the C2 position of the molecule means that reactions can potentially proceed with either retention or inversion of configuration, or lead to racemization.
The stereochemical outcome of a reaction would be analyzed using techniques such as chiral chromatography or by converting the product into a diastereomeric mixture that can be analyzed by NMR.
In the context of asymmetric induction, if a chiral catalyst or reagent is used, it can influence the reaction to favor the formation of one enantiomer or diastereomer over the other. This is a critical aspect of modern organic synthesis. Studies on related molecules, such as aldol (B89426) additions to β-siloxy aldehydes, have demonstrated that careful control of reaction conditions can lead to excellent diastereocontrol, achieving either syn or anti products. rsc.org Similar principles of 1,2- or 1,3-asymmetric induction could be relevant in designing stereoselective reactions for this compound.
Theoretical and Computational Chemistry Studies on Methyl 2,3 Dichloro 3 Oxopropanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like Methyl 2,3-dichloro-3-oxopropanoate. DFT methods calculate the electron density of a molecule to determine its energy and other properties.
Detailed research findings from computational studies on related halogenated and ester compounds suggest that the electronic properties of this compound would be significantly influenced by its functional groups. acs.orgrsc.orgresearchgate.net The presence of two chlorine atoms, a methyl ester group, and an acyl chloride functionality creates a complex electronic environment.
Key Predicted Electronic Features:
Electron Distribution: The highly electronegative chlorine and oxygen atoms would lead to a polarized molecule. DFT calculations can map the molecular electrostatic potential (MEP), which would likely show regions of negative potential around the carbonyl oxygens and chlorine atoms, and regions of positive potential around the central carbon atoms and the methyl group hydrogens. nih.govmdpi.com
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized on the atoms with lone pairs, such as the oxygen and chlorine atoms. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl groups, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors. For instance, the Fukui function would help identify the most electrophilic and nucleophilic sites within the molecule. It is anticipated that the carbonyl carbon of the acyl chloride group would be a primary electrophilic site.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |
| Dipole Moment | Significant, non-zero | Presence of multiple polar C-O, C=O, and C-Cl bonds resulting in an asymmetric charge distribution. |
| HOMO Energy | Relatively low | Influence of electronegative halogen and oxygen atoms lowering orbital energies. |
| LUMO Energy | Low | Presence of electron-withdrawing carbonyl and acyl chloride groups, creating low-lying antibonding orbitals. |
| HOMO-LUMO Gap | Moderate | Indicative of a molecule that is reactive towards both nucleophiles and electrophiles. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgugent.be For this compound, this approach can predict its behavior in various chemical transformations.
Given its structure, two primary reactive sites are the ester and the acyl chloride functionalities. Computational studies on similar molecules can help predict the mechanisms of reactions such as hydrolysis, nucleophilic substitution, and reactions with other reagents. researchgate.netlibretexts.orgnumberanalytics.com
Predicted Reaction Mechanisms:
Hydrolysis: The hydrolysis of the acyl chloride is expected to be much faster than that of the ester. Computational modeling could confirm a mechanism involving the nucleophilic attack of a water molecule on the acyl chloride's carbonyl carbon, proceeding through a tetrahedral intermediate. researchgate.net The energy barrier for this process would be calculated to be significantly lower than that for the hydrolysis of the ester group.
Nucleophilic Acyl Substitution: The reaction with a nucleophile would preferentially occur at the more reactive acyl chloride group. Transition state calculations would reveal the geometry and energy of the highest point on the reaction coordinate, providing insights into the reaction rate. rsc.org
Interactive Data Table: Predicted Energetics for Reaction Steps
| Reaction Step | Predicted Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting energy of this compound and a nucleophile. |
| Transition State 1 (Acyl Chloride) | +10 to +15 | Energy barrier for the nucleophilic attack on the acyl chloride carbonyl. |
| Tetrahedral Intermediate 1 | -5 to 0 | A short-lived intermediate formed after the initial attack. |
| Transition State 2 (Ester) | +20 to +25 | Higher energy barrier for the nucleophilic attack on the less reactive ester carbonyl. |
| Products | Varies | Final energy of the substituted product and leaving group. |
Note: The energy values are hypothetical and based on typical values for similar reactions found in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ugent.beresearchgate.netnih.gov MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules.
Key Insights from MD Simulations:
Conformational Preferences: MD simulations would reveal the most stable conformers. It is likely that staggered conformations that minimize steric hindrance between the bulky chlorine atoms and the methyl ester group would be favored. scribd.comresearchgate.netyoutube.comlibretexts.org The relative populations of different conformers at a given temperature can be predicted from the simulations.
Intermolecular Interactions: In a condensed phase, this compound would interact with neighboring molecules through van der Waals forces and dipole-dipole interactions. MD simulations can model these interactions and predict properties like the heat of vaporization and diffusion coefficients. acs.org The simulations could also model interactions with solvent molecules, providing a picture of the solvation shell around the molecule.
Predictive Studies of Synthetic Accessibility and Reaction Selectivity
Computational chemistry is increasingly used to predict the feasibility of synthetic routes and the selectivity of reactions. rsc.orgresearchgate.netcommonorganicchemistry.comacs.org For this compound, computational tools can help in designing efficient synthetic pathways and predicting the outcomes of reactions.
Predictive Applications:
Synthetic Accessibility: Algorithms can analyze the structure of this compound and propose potential synthetic routes from simpler starting materials. These programs often use databases of known chemical reactions to suggest plausible transformations. mdpi.comresearchgate.net
Reaction Selectivity: Given the two different carbonyl groups, predicting the selectivity of a reaction is crucial. Computational modeling can be used to compare the activation energies for a nucleophile attacking the ester versus the acyl chloride. The lower activation energy pathway will be the favored one, thus predicting the major product of the reaction. For instance, in a reaction with a soft nucleophile, attack at the softer electrophilic center could be predicted.
Spectroscopic and Analytical Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 2,3-dichloro-3-oxopropanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its proposed structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals. The methyl protons (-OCH₃) would appear as a singlet, typically in the range of 3.7-4.1 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The single proton on the chiral center (-CHCl-) would also appear as a singlet, with its chemical shift influenced by the adjacent ester, acyl chloride, and chlorine atom, predicted to be significantly downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all four carbon atoms in the molecule. The carbon of the methyl group (-OCH₃) would appear upfield. The methine carbon (-CHCl-) would be shifted downfield due to the attached electronegative chlorine atom. The two carbonyl carbons, one from the ester (C=O) and one from the acyl chloride (C=O), would appear furthest downfield, with distinct chemical shifts reflecting their different electronic environments.
Advanced 2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, it would confirm the absence of neighboring protons for the methine hydrogen.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and the methine proton signal to the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. Key correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the methine proton and both carbonyl carbons, thus confirming the core structure of the molecule.
These advanced NMR methods are also critical in mechanistic studies, allowing researchers to track the transformation of reactants into products and identify transient intermediates by acquiring spectra at various time points during a reaction.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.7 - 4.1 | Singlet (s) | -OCH₃ |
| ¹H | 5.0 - 5.5 | Singlet (s) | -CHCl- |
| ¹³C | 50 - 55 | Quartet (in coupled spectrum) | -OCH₃ |
| ¹³C | 65 - 75 | Doublet (in coupled spectrum) | -CHCl- |
| ¹³C | 165 - 170 | Singlet | Ester C=O |
| ¹³C | 170 - 175 | Singlet | Acyl Chloride C=O |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. A sharp, intense peak for the acyl chloride C=O stretch is expected at a higher frequency, typically in the range of 1780-1815 cm⁻¹. The ester C=O stretch would appear as another strong band at a slightly lower frequency, generally between 1735-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibration of the ester group and the C-Cl stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, C-Cl bonds can give rise to strong and easily identifiable Raman signals, making it a useful technique for confirming the presence of the chloro substituents.
Together, these vibrational spectroscopies offer a rapid and non-destructive method to confirm the presence of the key ester and acyl chloride functional groups, essential for verifying the identity of the compound.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | IR | 1780 - 1815 (Strong, Sharp) |
| Ester | C=O Stretch | IR | 1735 - 1750 (Strong, Sharp) |
| Ester | C-O Stretch | IR | 1000 - 1300 (Medium-Strong) |
| Alkyl Halide | C-Cl Stretch | IR, Raman | 600 - 800 (Medium-Strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₄H₄Cl₂O₃), the molecular weight is 170.98 g/mol . A high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion would appear as a cluster of peaks with a characteristic intensity ratio (approximately 9:6:1 for M⁺, [M+2]⁺, and [M+4]⁺), providing definitive evidence for the presence of two chlorine atoms.
The fragmentation pattern, induced by techniques like Electron Ionization (EI), would reveal characteristic losses of neutral fragments, helping to piece together the molecular structure. Common fragmentation pathways would include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.
Loss of the methoxy radical (•OCH₃, 31 Da).
Loss of the methoxycarbonyl radical (•COOCH₃, 59 Da).
Loss of a chlorine radical (•Cl, 35/37 Da).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 170/172/174 | [C₄H₄Cl₂O₃]⁺• | (Molecular Ion) |
| 139/141/143 | [C₃H₄ClO₃]⁺ | •Cl |
| 111/113 | [C₃H₄ClO₂]⁺• | •COOCH₃ |
| 59 | [CH₃OCO]⁺ | C₂HCl₂O |
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for both the assessment of purity and the monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, this compound is well-suited for analysis by GC-MS. In this technique, the compound is passed through a capillary column that separates it from any impurities or other reactants. The separated components then enter a mass spectrometer, which acts as a detector, providing a mass spectrum for each component. This allows for positive identification of the target compound based on its retention time and fragmentation pattern, while also quantifying its purity by comparing the area of its peak to those of any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment. The compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. A detector, often a UV detector that can detect the carbonyl groups, measures the concentration of the compound as it elutes from the column. The purity is determined by the relative area of the main peak. HPLC is particularly useful for monitoring the progress of a reaction by taking aliquots of the reaction mixture over time and analyzing the disappearance of starting materials and the appearance of the product.
Table 4: Application of Chromatographic Techniques
| Technique | Primary Application | Principle of Operation | Information Obtained |
|---|---|---|---|
| GC-MS | Purity Assessment & Identification | Separation by volatility, detection by mass | Retention time, molecular weight, fragmentation pattern |
| HPLC | Purity Assessment & Quantification | Separation by polarity, detection by UV/Vis | Retention time, relative concentration of components |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.
For this compound, obtaining a suitable single crystal could be challenging if the compound exists as a liquid or oil at room temperature. However, if a crystalline solid can be obtained, X-ray crystallography would provide an unambiguous confirmation of its structure and absolute configuration at the chiral center. A search of common crystallographic databases indicates that the crystal structure for this specific compound has not been publicly reported.
Integration of Spectroscopic Data with Chemometrics and Multivariate Analysis in Chemical Research
In modern chemical research, particularly in process monitoring and high-throughput analysis, vast amounts of spectroscopic data are generated. researchgate.net Chemometrics provides mathematical and statistical tools to extract meaningful information from this complex data. felixinstruments.com
When studying a reaction that produces or consumes this compound, spectroscopic techniques like IR, Raman, or NMR can be used to collect data at multiple time points. nih.gov Instead of manually interpreting each spectrum, multivariate analysis methods can be applied to the entire dataset.
Principal Component Analysis (PCA): This unsupervised method can be used to explore the variance in the data. frontiersin.org By plotting the principal components, one can visualize the trajectory of a reaction, identify outliers, or detect process deviations without needing to know the identity of all components in the mixture.
Partial Least Squares (PLS) Regression: This is a supervised method used to build predictive models. nih.gov By correlating changes in the spectra with known concentrations (determined by a primary method like HPLC), a PLS model can be developed to predict the concentration of this compound directly from its spectrum. This allows for rapid, real-time reaction monitoring. leidenuniv.nl
The integration of spectroscopy and chemometrics enables a more efficient and comprehensive understanding of chemical processes, moving from single-data-point analysis to a holistic view of the system's behavior over time. frontiersin.org
Table 5: Chemometric Methods and Their Application in the Study of this compound
| Chemometric Method | Type | Application | Example |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Exploratory Data Analysis, Process Monitoring | Visualizing the progress of a synthesis reaction by tracking changes in IR spectra over time. |
| Partial Least Squares (PLS) Regression | Supervised | Quantitative Prediction, Calibration | Building a model to predict the purity of this compound from its Near-Infrared (NIR) spectrum. |
Applications of Methyl 2,3 Dichloro 3 Oxopropanoate in Advanced Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Molecules
Theoretically, the multiple reactive sites within Methyl 2,3-dichloro-3-oxopropanoate—the acyl chloride, the ester, and the two carbon-chlorine bonds—position it as a potentially valuable building block in organic synthesis. The acyl chloride is a highly reactive functional group that can readily participate in nucleophilic acyl substitution reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. The ester group can undergo hydrolysis, transesterification, or reactions with organometallic reagents. Furthermore, the chlorine atoms can act as leaving groups in nucleophilic substitution reactions or participate in reductive or cross-coupling processes. This inherent reactivity could allow for the stepwise and controlled introduction of various functionalities, making it a theoretical candidate for constructing complex molecular architectures. However, specific, documented examples of its successful application in the total synthesis of natural products or other complex target molecules are not present in the available scientific literature.
Synthesis of Novel Heterocyclic Scaffolds and their Derivatives
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.comafricanjournalofbiomedicalresearch.com The structure of this compound contains the necessary elements to act as a precursor for various heterocyclic systems. For instance, reactions with binucleophiles could lead to the formation of five, six, or seven-membered rings. A reaction with a hydrazine (B178648) derivative, for example, could potentially yield pyrazole-based structures. Similarly, reactions with amidines or ureas might offer pathways to pyrimidines or other diazine derivatives. Despite this theoretical potential, there is a lack of specific published synthetic routes that utilize this compound for the creation of novel heterocyclic scaffolds. Research detailing reaction conditions, yields, and the scope of accessible heterocyclic derivatives from this specific starting material is currently unavailable.
Precursor in the Elaboration of Diverse Organic Functional Groups
The transformation of the functional groups present in this compound could, in principle, allow for the elaboration of a variety of other functionalities. The acyl chloride can be reduced to an aldehyde or an alcohol, or converted to a ketone via organometallic reagents. The ester moiety offers another handle for modification. The carbon-chlorine bonds could be subjected to elimination reactions to form alkenes, or reduction to the corresponding alkanes. For example, reaction with a reducing agent could potentially yield methyl 2-chloro-3-oxopropanoate or even methyl 3-oxopropanoate. However, specific and reliable protocols for these transformations starting from this compound are not documented in the literature.
Applications in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.gov Cascade reactions, in turn, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. The high density of functional groups in this compound makes it a plausible candidate for participation in such processes. Its electrophilic centers could react sequentially with different nucleophiles in a one-pot MCR protocol. Nevertheless, a search of the chemical literature does not yield any specific examples of MCRs or cascade reactions where this compound is a key reactant.
Catalytic and Reagent Applications in Specific Synthetic Transformations
In some instances, highly functionalized small molecules can act as catalysts or specialized reagents to effect specific chemical transformations. For example, a molecule with a reactive acyl chloride might be used as a derivatizing agent or as a component in a catalytic cycle. There is currently no evidence in the scientific literature to suggest that this compound has been employed either as a catalyst or as a specialized reagent for any particular synthetic transformation. Its application profile in this regard remains unexplored.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
The development of efficient and environmentally benign methods for the synthesis of Methyl 2,3-dichloro-3-oxopropanoate is a primary area for future investigation. Current synthetic approaches for related β-keto esters often rely on traditional methods that may involve hazardous reagents and generate significant waste. nih.gov Future research will likely focus on the application of sustainable chemistry principles to the synthesis of this and similar dichlorinated compounds.
Key areas of exploration include:
Catalytic Approaches: Investigating the use of novel catalysts, such as organocatalysts or transition metal catalysts, to improve the efficiency and selectivity of the chlorination and esterification steps.
Green Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct Chlorination of Methyl Acetoacetate | Potentially a direct and high-yielding route. | Controlling the regioselectivity of chlorination to obtain the desired 2,3-dichloro isomer. |
| Esterification of 2,3-dichloro-3-oxopropanoic acid | Allows for the synthesis of various ester derivatives. | The stability and isolation of the dichlorinated keto acid precursor. |
| Catalytic Transesterification | Can utilize bio-based alcohols and milder reaction conditions. | Catalyst development and optimization for the specific substrate. |
| Sustainable Oxidative Chlorination | Could utilize greener oxidants and reduce hazardous byproducts. researchgate.net | Achieving high selectivity and yield for the target molecule. |
Development of Stereoselective Transformations Involving the Compound
The presence of a stereocenter at the C2 position of this compound opens up the possibility of developing stereoselective transformations. The synthesis of enantiomerically pure α-chloro esters is a significant area of research due to their utility as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov
Future research in this area could involve:
Asymmetric Chlorination: Developing catalytic asymmetric chlorination methods to introduce the chlorine atom at the C2 position with high enantioselectivity.
Enantioselective Reduction: Investigating the stereoselective reduction of the ketone functionality to produce chiral β-hydroxy-α-chloro esters, which are valuable synthetic intermediates. acs.org
Chiral Auxiliary-Mediated Reactions: Employing chiral auxiliaries to control the stereochemistry of reactions involving the ester or ketone groups.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. vapourtec.comunimi.it The application of flow chemistry to the synthesis and subsequent transformations of this compound is a promising area for future research.
Potential applications of flow chemistry include:
Safer Handling of Hazardous Reagents: The use of gaseous chlorine or other hazardous reagents can be managed more safely in a closed-loop flow system.
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.
Telescoped Synthesis: Multiple reaction steps can be performed in a continuous sequence without the need for isolation and purification of intermediates, leading to more efficient processes.
Table 2 provides a comparison of batch versus flow chemistry for the synthesis of related carbonyl compounds.
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, better containment. |
| Heat Transfer | Often inefficient, leading to localized hotspots. | High surface-area-to-volume ratio allows for efficient heat exchange. |
| Scalability | Can be challenging and require significant process redesign. | More straightforward by running the system for longer or in parallel. |
| Process Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and mixing. |
Computational Design of New Derivatives and Reaction Pathways
Computational chemistry and molecular modeling are powerful tools for the design of new molecules and the prediction of their properties and reactivity. scielo.org.mxmdpi.com Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reactivity, and potential applications of this compound and its derivatives.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Investigating the mechanisms of synthetic and transformation reactions to optimize conditions and predict outcomes.
Design of Novel Derivatives: Computationally designing new derivatives with desired electronic or steric properties for specific applications.
Prediction of Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.
Virtual Screening: Screening virtual libraries of derivatives for potential biological activity or material properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
